Cas no 1806587-57-4 (Ethyl 2-(carboxymethyl)-5-propionylbenzoate)

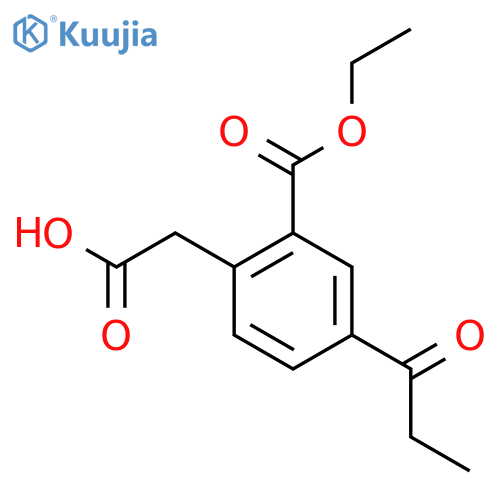

1806587-57-4 structure

商品名:Ethyl 2-(carboxymethyl)-5-propionylbenzoate

CAS番号:1806587-57-4

MF:C14H16O5

メガワット:264.273844718933

CID:4959645

Ethyl 2-(carboxymethyl)-5-propionylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(carboxymethyl)-5-propionylbenzoate

-

- インチ: 1S/C14H16O5/c1-3-12(15)10-6-5-9(8-13(16)17)11(7-10)14(18)19-4-2/h5-7H,3-4,8H2,1-2H3,(H,16,17)

- InChIKey: GZCBQCXYBDZUHE-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C=C(C(CC)=O)C=CC=1CC(=O)O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 350

- トポロジー分子極性表面積: 80.7

- 疎水性パラメータ計算基準値(XlogP): 1.8

Ethyl 2-(carboxymethyl)-5-propionylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015002942-250mg |

Ethyl 2-(carboxymethyl)-5-propionylbenzoate |

1806587-57-4 | 97% | 250mg |

504.00 USD | 2021-06-21 | |

| Alichem | A015002942-1g |

Ethyl 2-(carboxymethyl)-5-propionylbenzoate |

1806587-57-4 | 97% | 1g |

1,475.10 USD | 2021-06-21 | |

| Alichem | A015002942-500mg |

Ethyl 2-(carboxymethyl)-5-propionylbenzoate |

1806587-57-4 | 97% | 500mg |

806.85 USD | 2021-06-21 |

Ethyl 2-(carboxymethyl)-5-propionylbenzoate 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

1806587-57-4 (Ethyl 2-(carboxymethyl)-5-propionylbenzoate) 関連製品

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量